2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Overview
Description
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Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Cyclopropane Moieties : Compounds incorporating cyclopropane moieties and bromophenol derivatives were synthesized and evaluated for their inhibitory effects against carbonic anhydrase enzyme (CA), showing excellent inhibitory effects in the low nanomolar range against hCA I and II and low micromolar inhibitors against hCA IX and XII (Boztaş et al., 2015).
- Ring-Opening Reactions to Form Pyridazinones : Trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates treated with arylhydrazines resulted in dihydropyrazoles and cyclopropane-fused pyridazinones, demonstrating regio-and diastereoselectivity in the products (Sathishkannan et al., 2017).
- [3 + 3]-Cycloaddition for Tetrahydropyridazines : A method involving donor-acceptor cyclopropanes reacted with hydrazonyl chlorides under the influence of a Lewis acid afforded tetrahydropyridazines, offering a fast access to structurally diverse pyridazine derivatives (Garve et al., 2016).
Biological Activities
- Evaluation of Bromophenol Derivatives : Bromophenol derivatives with cyclopropyl moieties were synthesized and shown to be effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms (hCA I and II) and acetylcholinesterase (AChE) enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
- Brine Shrimp Lethality Assay : A study on the cytotoxicity activity of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives using brine shrimp assay method found that some derivatives exhibited potent lethality, suggesting their potential bioactivity and application in medicinal chemistry (Asif, 2013).
Safety And Hazards
This would involve a study of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
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properties
IUPAC Name |
2-(2-bromoethyl)-6-cyclopropylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-5-6-12-9(13)4-3-8(11-12)7-1-2-7/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOPHYUKUXFOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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